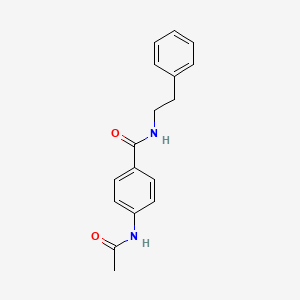![molecular formula C17H17NO3 B5885742 2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile, also known as EHNA, is a potent inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine to inosine, which is an important step in the purine salvage pathway. EHNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Applications De Recherche Scientifique
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied for its anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. In cardiovascular disorders, this compound has been shown to improve cardiac function and reduce ischemic injury. This compound has also been studied for its potential use as a diagnostic tool for ADA deficiency, a rare genetic disorder that leads to immunodeficiency.
Mécanisme D'action
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile exerts its pharmacological effects by inhibiting ADA, which leads to an accumulation of adenosine and a decrease in inosine levels. Adenosine is an important signaling molecule that regulates various physiological processes, including inflammation, immune response, and cardiovascular function. This compound-mediated inhibition of ADA leads to an increase in adenosine levels, which can activate adenosine receptors and exert various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory properties, improvement of cardiac function, and reduction of ischemic injury. This compound-mediated inhibition of ADA leads to an accumulation of adenosine, which can activate adenosine receptors and exert various pharmacological effects. Adenosine has been shown to regulate various physiological processes, including inflammation, immune response, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several advantages for lab experiments, including its high purity and stability, making it a viable compound for research purposes. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has shown promising results in various preclinical studies, and future research should focus on its potential therapeutic applications in various diseases. Further studies are needed to elucidate the mechanism of action of this compound and its effects on adenosine signaling pathways. Future research should also focus on the development of more potent and selective ADA inhibitors with improved pharmacological properties.
Méthodes De Synthèse
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile can be synthesized by the reaction of 2-ethoxy-4-formylphenol with hydroxylamine hydrochloride to form 2-ethoxy-4-(hydroxymethyl)phenol. This intermediate is then reacted with benzyl cyanide in the presence of a base to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
Propriétés
IUPAC Name |
2-[[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKLEJJODVENTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)
![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)




![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)